molecular formula C18H34O2 B14516835 Ethyl 3-hexyldec-3-enoate CAS No. 62444-18-2

Ethyl 3-hexyldec-3-enoate

Cat. No.: B14516835
CAS No.: 62444-18-2
M. Wt: 282.5 g/mol
InChI Key: DNOAYDSVQUFKQK-UHFFFAOYSA-N
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Description

Ethyl 3-hexyldec-3-enoate is a branched-chain unsaturated ester characterized by a dec-3-enoate backbone substituted with a hexyl group at the third carbon, esterified with ethyl alcohol. The compound’s stereochemistry (cis/trans configuration at the double bond) and alkyl chain length influence its physicochemical properties, such as volatility, solubility, and reactivity .

Properties

CAS No.

62444-18-2

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

ethyl 3-hexyldec-3-enoate

InChI

InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(14-12-10-8-5-2)16-18(19)20-6-3/h15H,4-14,16H2,1-3H3

InChI Key

DNOAYDSVQUFKQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CCCCCC)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hexyldec-3-enoate can be synthesized through the esterification of 3-hexyldec-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-hexyldec-3-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 3-hexyldecanoate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Ethyl 3-hexyldecanoate.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Chemistry: Ethyl 3-hexyldec-3-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the fragrance and flavor industry, this compound is used to impart specific scents and flavors to products.

Mechanism of Action

The mechanism by which ethyl 3-hexyldec-3-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in the molecule is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated ester.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-methyl-2-hexenoate (CAS 15677-00-6)

Molecular Formula : C₉H₁₆O₂
Molecular Weight : 156.22 g/mol
Synthesis : Produced via esterification or condensation reactions, with reported yields of 96.0% (optimized route) and 67.0% (alternative method) .
Key Differences :

  • Chain Length and Branching: Ethyl 3-methyl-2-hexenoate has a shorter carbon chain (C9 vs. C18 in Ethyl 3-hexyldec-3-enoate) and a methyl branch at the second carbon, reducing steric hindrance and increasing volatility.
  • Double Bond Position: The double bond in Ethyl 3-methyl-2-hexenoate is at position 2, enhancing electrophilic reactivity compared to the position-3 double bond in this compound.
Ethyl Acetate Extracts of Bioactive Compounds

Ethyl acetate is a common solvent for extracting bioactive compounds from natural sources.

  • Turmeric Extracts: Contain ethyl acetate-soluble sesquiterpenes and curcuminoids with antifungal properties (Table 26) .
  • Ginger Extracts : Include ethyl acetate-derived gingerols and shogaols, which exhibit antimicrobial activity (Table 23) .
  • Dicranoloma reflexum Extracts: Ethyl acetate isolates feature terpenoids and phenolic acids (Table 3) .

Comparison Highlights :

Property This compound (Hypothetical) Ethyl 3-methyl-2-hexenoate Turmeric/Ginger Extracts
Molecular Weight ~282.4 g/mol (C₁₈H₃₂O₂) 156.22 g/mol 200–400 g/mol (varies by compound)
Bioactivity Not reported in evidence Not explicitly stated Antifungal, antimicrobial
Synthesis Complexity Likely high due to long chain Moderate (optimized routes) Natural extraction

Research Findings and Gaps

  • Synthetic Feasibility: this compound’s synthesis would require multi-step alkylation and esterification, contrasting with the simpler routes for Ethyl 3-methyl-2-hexenoate .
  • Bioactivity Potential: While ethyl acetate extracts of spices show antifungal activity, this compound’s efficacy remains unstudied in the provided evidence .

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